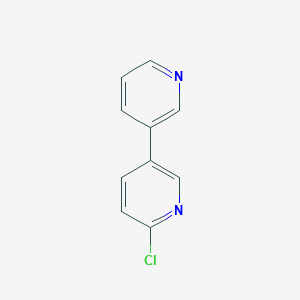
3-(6-Chloropyridin-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloropyridin-3-yl)pyridine is a heterocyclic organic compound that belongs to the class of chloropyridines It is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom at the second position and another pyridine ring attached at the fifth position of the first ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the chlorination of pyridine derivatives. For instance, the reaction of 3-chloropyridine with 2-chloropyridine under controlled conditions can yield this compound. Another method involves the use of pyridine-N-oxides, which can be chlorinated to produce the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
3-(6-Chloropyridin-3-yl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine-N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine-N-oxides, and reduced pyridine derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
3-(6-Chloropyridin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials
作用機序
The mechanism of action of 3-(6-Chloropyridin-3-yl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pyridine rings play crucial roles in binding to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects. The compound can inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological processes .
類似化合物との比較
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: This compound has a similar structure but with an additional chloromethyl group.
2-Chloromethylpyridine: This compound is an isomer with the chloromethyl group at the second position.
Uniqueness
3-(6-Chloropyridin-3-yl)pyridine is unique due to its dual pyridine ring structure, which imparts distinct electronic and steric properties.
特性
CAS番号 |
101001-97-2 |
|---|---|
分子式 |
C10H7ClN2 |
分子量 |
190.63 g/mol |
IUPAC名 |
2-chloro-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H7ClN2/c11-10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H |
InChIキー |
YCGSHYGAGAYBMU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
正規SMILES |
C1=CC(=CN=C1)C2=CN=C(C=C2)Cl |
同義語 |
3-(6-chloropyridin-3-yl)pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















